molecular formula C14H23N3OSi B1522269 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 1186311-15-8

6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine

Cat. No. B1522269
M. Wt: 277.44 g/mol
InChI Key: ZRQGXPOSBWSIKN-UHFFFAOYSA-N
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Description

6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine, commonly known as “6-TBMSP,” is a synthetic compound derived from the pyridine family of heterocyclic compounds. It is a colorless, odorless, and non-toxic solid that is used for various scientific purposes. 6-TBMSP is known for its unique chemical and physical properties, which make it a useful and versatile compound for laboratory experiments.

Scientific Research Applications

  • Anti-Tubercular Agents

    • Imidazopyridines have been found to have anti-tubercular properties . They act via enoyl acyl reductase inhibition .
    • A novel first-in-class antituberculosis drug, Telacebec (Q203), which targets Mycobacterium tuberculosis cellular energy production, possibly with inhibition of the mycobacterial cytochrome bc1 complex, has been developed .
  • Anti-Cancer Agents

    • A wide variety of imidazopyridine derivatives have been developed as potential anti-cancer agents .
  • Anti-Diabetic Agents

    • Imidazopyridine derivatives have also been developed as potential anti-diabetic agents .
  • Central Nervous System (CNS) Agents

    • Imidazopyridine derivatives have been used as CNS agents .
  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

    • Imidazopyridines have been used in the development of nonsteroidal anti-inflammatory drugs . These drugs work by reducing the production of prostaglandins, chemicals that cause inflammation, pain, and fever in the body .
  • GABA Receptor Agonists

    • Imidazopyridines have been used as GABA receptor agonists . GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the brain, and GABA receptor agonists can help to reduce neuronal excitability .
  • Fluorescent Dyes and Sensor Molecules

    • Certain imidazopyridines, such as imidazo[1,5-a]pyridines, are used as fluorescent dyes and sensor molecules . These compounds can absorb light at a certain wavelength and then re-emit it at a longer wavelength, making them useful for a variety of scientific and industrial applications .
  • In Silico Drug Design

    • Imidazopyridines have been used in in silico drug design . In silico methods use computational models to predict how a drug will interact with its target, which can help to speed up the drug discovery process .
  • Antimicrobial Agents

    • Imidazopyridines have been developed as potential antimicrobial agents . They can inhibit the growth of or kill microorganisms, making them useful in the treatment of infections .
  • Antiviral Agents

    • Imidazopyridines have been developed as potential antiviral agents . They can inhibit the replication of viruses, making them useful in the treatment of viral infections .

properties

IUPAC Name

tert-butyl-dimethyl-[(3-methylimidazo[4,5-b]pyridin-6-yl)methoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OSi/c1-14(2,3)19(5,6)18-9-11-7-12-13(15-8-11)17(4)10-16-12/h7-8,10H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQGXPOSBWSIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(N=C1)N(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674132
Record name 6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3-methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine

CAS RN

1186311-15-8
Record name 6-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-methyl-3H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186311-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3-methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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